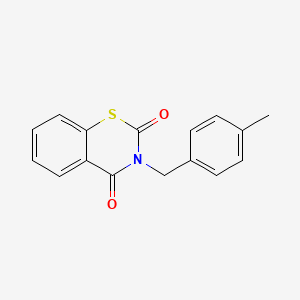

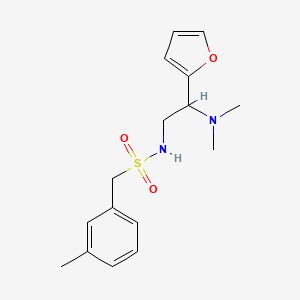

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” belong to a class of organic compounds known as benzothiazines . These are aromatic compounds containing a benzene fused to a thiazine ring. Thiazine is a six-membered ring consisting of one sulfur atom, one nitrogen atom, and four carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds like 3-(4-Methylbenzyl)-3H-1,2,3,5,5a,7,8-heptaaza-as-indacen-4-ol includes a total of 35 bonds. There are 24 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, and 2 Triazoles .Chemical Reactions Analysis

Quinazolinone derivatives, which are structurally similar to your compound, exhibit a variety of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .科学的研究の応用

Synthetic Approaches and Mechanisms

A novel synthesis route for 4H-1,4-benzothiazines, which are chemically related to 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, involves the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones and other ketones in dimethyl sulphoxide (DMSO). This synthesis suggests an oxidative cyclisation mechanism, characterized by an intramolecular nucleophilic attack in an intermediate enaminoketone (Miyano et al., 1976).

Antioxidant Properties

Derivatives of benzothiazines, synthesized from 5-substituted 1H-indole-2,3-diones and 2-aminothiophenol, have shown potent antioxidant activities. These compounds demonstrated significant scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation, with certain derivatives identified as potent antioxidants in this study (Karalı et al., 2010).

Anticancer Activity

Research into 2-aryl-4H-3,1-benzothiazines has unveiled their antiproliferative activity against various human cancer cell lines. These compounds were synthesized and tested, showing that some derivatives possess more beneficial antiproliferative properties than cisplatin, highlighting their potential in cancer treatment (Niewiadomy et al., 2011).

Antibacterial and Antifungal Activities

Benzothiazine derivatives have been evaluated for their antibacterial and antifungal properties, showcasing the broad potential of these compounds in addressing microbial infections. The synthesis of these derivatives highlights the versatility of benzothiazines in medicinal chemistry (Hogale et al., 1990).

Novel Ring Systems and Structural Diversity

The exploration of new ring systems derived from benzothiazine compounds underlines the structural diversity and potential for developing novel therapeutic agents. Such studies provide insights into the chemistry of benzothiazines and their utility in synthesizing complex molecules (Chapman et al., 1971).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, influencing their function and leading to various biological effects .

Mode of Action

This can result in a variety of downstream effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to various downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)20-16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIXCNANUHNCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)

![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)

![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)

![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)